molecular formula C14H15FN2O4S B2379903 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795300-54-7

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2379903
CAS No.: 1795300-54-7
M. Wt: 326.34
InChI Key: JTBLCSJFFJOHGL-UHFFFAOYSA-N
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Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of a fluorinated phenyl group, a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-fluoro-2-methylphenylamine, followed by cyclization to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Scientific Research Applications

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • 1-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • 1-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Uniqueness

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of both a fluorinated phenyl group and a sulfonyl group, which confer specific chemical and biological properties. These features can enhance the compound’s stability, reactivity, and potential for interaction with biological targets .

Properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c1-9-6-10(15)2-3-12(9)22(20,21)16-7-11(8-16)17-13(18)4-5-14(17)19/h2-3,6,11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBLCSJFFJOHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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